molecular formula C10H12N2O B12632710 1-(3-Methylphenyl)aziridine-2-carboxamide CAS No. 933453-57-7

1-(3-Methylphenyl)aziridine-2-carboxamide

Cat. No.: B12632710
CAS No.: 933453-57-7
M. Wt: 176.21 g/mol
InChI Key: IXKHPOFZFFAIJS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)aziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylphenyl)aziridine-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another method includes the addition of carbenes to imines or nitrenes to alkenes . The reaction conditions typically involve the use of catalysts such as Ru(CO)-salen complex or other chiral catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)aziridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, ring opening with amines may produce amine derivatives, while reactions with alcohols or thiols yield corresponding alcohol or thiol derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)aziridine-2-carboxamide involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of alkylated products. The compound’s ability to selectively alkylate thiol groups on cancer cell surface proteins suggests its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylphenyl)aziridine-2-carboxamide is unique due to its specific substitution pattern, which may influence its reactivity and selectivity in chemical reactions

Properties

CAS No.

933453-57-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-methylphenyl)aziridine-2-carboxamide

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8(5-7)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13)

InChI Key

IXKHPOFZFFAIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC2C(=O)N

Origin of Product

United States

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